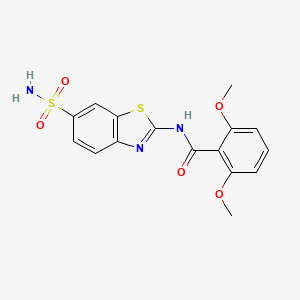

2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3-benzothiazole scaffold substituted with a sulfamoyl group at position 6 and a 2,6-dimethoxybenzamide moiety at position 2. Such a hybrid structure positions it as a candidate for enzyme inhibition or antimicrobial applications, given the established bioactivity of benzothiazoles and sulfonamides in drug discovery .

Properties

IUPAC Name |

2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-23-11-4-3-5-12(24-2)14(11)15(20)19-16-18-10-7-6-9(26(17,21)22)8-13(10)25-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSOJMTWAQBIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzothiazole derivative with 2,6-dimethoxybenzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced biological activity .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions.

Biology

- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor. It binds to specific active sites on enzymes, thereby preventing substrate interaction and inhibiting catalytic activity. This property is particularly useful in developing therapeutic agents targeting specific biological pathways.

- Receptor Modulation : The compound has potential as a modulator for various receptors, influencing signal transduction pathways that are critical in numerous physiological processes.

Medicine

- Antimicrobial Activity : Due to its sulfonamide structure, the compound has been explored for its potential therapeutic effects against bacterial infections. Sulfonamides are known for their antibiotic properties, making this compound a candidate for further medical research.

Case Study 1: Enzyme Inhibition

A study published in PubChem demonstrated that 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibited significant inhibition of chitin synthesis in certain insect species. This finding suggests potential applications in agricultural pest control by disrupting the growth processes of target pests .

Case Study 2: Antitumor Activity

Recent research highlighted in RSC Advances showed that benzothiazole derivatives, including this compound, displayed promising antitumor activity against various cancer cell lines. The mechanism involved apoptosis induction through receptor modulation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The following analysis compares the target compound with structurally similar benzamide and benzothiazole derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Role of Substituents in Bioactivity: The sulfamoyl group in the target compound distinguishes it from analogs like BTC-j (methoxy) or Z11 (pyrrolidinone). Methoxy groups (as in the target and isoxaben) improve membrane permeability but may reduce solubility. Isoxaben’s herbicidal activity highlights how substituent choice directs therapeutic vs. non-therapeutic applications .

Benzothiazole vs. Benzamide Derivatives: Benzothiazole-containing compounds (e.g., BTC-j, Z11) exhibit broad-spectrum antimicrobial activity, particularly when paired with polar groups (e.g., pyridinylamino in BTC-j). The target compound’s 6-sulfamoyl benzothiazole may similarly enhance DNA gyrase inhibition, as seen in other benzothiazole derivatives . In contrast, benzamide derivatives like Compound 17 rely on long acyl chains (tetradecanoylamino) for PCAF HAT inhibition, suggesting that the target compound’s sulfamoyl group could offer a more compact, solubility-friendly pharmacophore .

Comparative Pharmacokinetic Profiles :

- Methoxy and sulfamoyl groups in the target compound likely improve metabolic stability compared to ester-containing analogs (e.g., ethyl carbamates in ). However, high molecular weight (>400 Da) may limit blood-brain barrier penetration .

Biological Activity

2,6-Dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in pharmacology. With the molecular formula , this compound features a benzamide core with methoxy and sulfamoyl substituents linked to a benzothiazole moiety. Its synthesis typically involves multi-step organic reactions, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for its biological activity. The presence of the benzothiazole ring enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.43 g/mol |

| IUPAC Name | This compound |

| CAS Number | 476325-84-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It may function as an enzyme inhibitor or activator, influencing various cellular pathways. The exact mechanism remains under investigation, but preliminary studies suggest it may interfere with signaling pathways related to cancer cell proliferation and antimicrobial action.

Anticancer Activity

Research has indicated that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines:

- A549 (lung cancer) : IC50 values ranging from 8.78 to 19.94 µM indicate moderate to high efficacy.

- NCI-H358 (lung cancer) : Similar trends were observed with IC50 values from 6.68 to 11.27 µM.

These findings suggest that the compound may be effective in targeting specific cancer types through its interaction with cellular mechanisms that regulate growth and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notably:

- Staphylococcus aureus : MIC values around 6.12 µM demonstrate strong activity.

- Escherichia coli : Moderate activity with MIC values approximately 25 µM.

These results position the compound as a potential candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of related compounds:

- Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant effects. Compounds showed significant activity without notable neurotoxicity .

- CNS Depressant Effects : In animal models, some derivatives demonstrated CNS depressant activities while maintaining safety profiles concerning liver toxicity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2,6-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction yields be optimized?

The synthesis of benzothiazole derivatives typically involves coupling 2-aminobenzothiazole precursors with activated carboxylic acids or esters. For example, amidation reactions using chloroform under reflux (e.g., 6 hours at 80°C) with stoichiometric ratios of reactants (e.g., 1:1.1 molar ratio of acylating agent to benzothiazole amine) can yield target compounds . Optimization may involve solvent selection (e.g., ethanol for crystallization), catalyst screening (e.g., imidazole derivatives for acyl transfer), and purification via column chromatography or recrystallization . Monitoring reaction progress with TLC or HPLC is critical to minimize side products.

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Characteristic peaks include methoxy protons (δ 3.7–3.9 ppm), sulfamoyl NH (δ ~10–12 ppm, broad), and aromatic protons (δ 6.8–8.0 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165–170 ppm) and benzothiazole carbons (δ ~150–160 ppm) .

X-ray Diffraction (XRD):

For unambiguous confirmation, single-crystal XRD analysis (e.g., using SHELX software) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Triclinic or monoclinic space groups are common for similar benzothiazole derivatives .

Advanced: What challenges arise in crystallographic refinement of sulfamoyl-containing benzothiazoles, and how are they addressed?

Sulfamoyl groups introduce disorder due to rotational flexibility, complicating electron density modeling. Strategies include:

- High-resolution data collection (e.g., synchrotron sources) to improve signal-to-noise ratios.

- Restrained refinement (SHELXL) to handle partial occupancy or hydrogen-bonding networks .

- Hydrogen bonding analysis : Intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, as seen in related benzothiazole-acetamide structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

- Systematic substitution : Vary substituents on the benzothiazole (e.g., sulfamoyl position) and benzamide (e.g., methoxy groups) to assess impacts on activity .

- In vitro assays : Screen against target enzymes (e.g., kinases, HDACs) or cell lines (e.g., cancer models) using IC₅₀ determinations.

- Computational docking : Compare binding modes with known inhibitors (e.g., SMO inhibitors like vismodegib) to identify critical interactions .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-UV/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Calibration curves (1–100 µg/mL) ensure linearity .

- Validation : Assess recovery rates (>90%), precision (RSD <5%), and limit of detection (LOD <0.1 µg/mL) per ICH guidelines.

Advanced: How can solubility and stability issues in aqueous buffers be mitigated during biological testing?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

- pH adjustment : Buffers near physiological pH (7.4) enhance solubility of ionizable groups (e.g., sulfamoyl) .

- Stability studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify hydrolysis-sensitive sites .

Advanced: What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates logP, bioavailability, and CYP450 interactions.

- Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier) using GROMACS or Desmond .

Advanced: How should conflicting bioactivity data from different assay platforms be reconciled?

- Assay validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).

- Control experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .

Advanced: What strategies resolve discrepancies in crystallographic data between predicted and observed bond angles?

- Multi-conformer models : Refine alternative conformations (e.g., sulfamoyl rotation) using SHELXL's PART instruction .

- Theoretical calculations : Compare XRD results with DFT-optimized geometries (e.g., Gaussian09) to identify steric or electronic effects .

Advanced: How can synthetic byproducts or degradation products be identified and characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.